Ambroxol (acefylline)

Beschreibung

Overview of Xanthine (B1682287) Derivatives in Contemporary Respiratory Therapeutics

Xanthine derivatives, a class of alkaloids that includes compounds like theophylline (B1681296), have long been a cornerstone in the treatment of respiratory diseases. rxlist.comtandfonline.com These agents primarily function as bronchodilators by relaxing the smooth muscles of the respiratory tract, which eases symptoms like wheezing and shortness of breath. rxlist.com Their mechanism of action involves the inhibition of the phosphodiesterase (PDE) enzyme, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn promotes bronchodilation. rxlist.compatsnap.compatsnap.com Xanthine derivatives are utilized in the management of bronchospasm associated with conditions such as asthma, chronic bronchitis, and emphysema. rxlist.comtandfonline.com

Historical Context and Developmental Trajectory of Acebrophylline

Acebrophylline represents a newer generation of xanthine derivatives, developed to provide a broader spectrum of therapeutic activity with an improved safety profile compared to older drugs like theophylline. nih.govijciar.com It is a chemical entity resulting from the salt formation of ambroxol (B1667023) and theophylline-7-acetic acid. psu.edukeralamedicaljournal.com This combination was designed to harness the bronchodilatory properties of the theophylline component and the mucolytic and anti-inflammatory actions of ambroxol. patsnap.comtheonpharma.com The development of acebrophylline was driven by the need for a single molecule that could address multiple pathological aspects of obstructive airway diseases, including bronchoconstriction, inflammation, and excessive mucus production. nih.govpatsnap.com

Current Standing of Acebrophylline as a Multifaceted Agent in Obstructive Airway Diseases

Acebrophylline is currently regarded as a valuable therapeutic option for chronic obstructive airway diseases. ijciar.compatsnap.com Its multifaceted mechanism of action, which includes bronchodilation, mucoregulation, and anti-inflammatory effects, makes it a versatile agent for managing conditions like COPD and bronchial asthma. patsnap.comnih.govdmpharma.co.in Clinical studies have demonstrated its effectiveness in improving lung function, reducing the frequency of exacerbations, and enhancing the quality of life for patients. keralamedicaljournal.comnih.govnih.gov The drug's ability to modulate mucus viscosity and improve ciliary clearance is particularly beneficial in patients with chronic bronchitis. nih.govijpsjournal.com

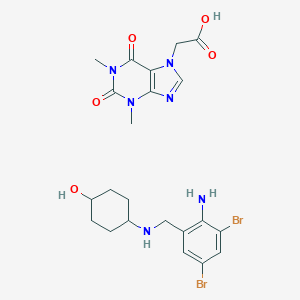

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Br2N2O.C9H10N4O4/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h5-6,10-11,17-18H,1-4,7,16H2;4H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUHJDQWESJTGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28Br2N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60914235 | |

| Record name | (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid--4-{[(2-amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96989-76-3, 179118-73-1 | |

| Record name | Ambroxol theophyllinacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096989763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambroxol acefyllinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13141 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid--4-{[(2-amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 179118-73-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMBROXOL ACEFYLLINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HM1E174TN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation of Acebrophylline S Actions

Cellular and Molecular Pathways

The therapeutic actions of Acebrophylline are a result of its influence on various cellular and molecular processes that are central to airway inflammation and bronchoconstriction.

Phosphodiesterase Inhibition and Cyclic Adenosine (B11128) Monophosphate (cAMP) Modulation

A primary mechanism of Acebrophylline is the inhibition of the enzyme phosphodiesterase (PDE). patsnap.comnih.gov This inhibition leads to an increase in the intracellular levels of cyclic adenosine monophosphate (cAMP). patsnap.comnih.gov Elevated cAMP levels promote the relaxation of bronchial smooth muscles, resulting in bronchodilation and improved airflow. ciplamed.compatsnap.com This action is crucial in alleviating the bronchoconstriction that characterizes conditions like asthma and chronic obstructive pulmonary disease (COPD). patsnap.compatsnap.com

Anti-Inflammatory Mechanisms

Acebrophylline exhibits significant anti-inflammatory properties through several distinct pathways. patsnap.com

The drug effectively modulates the production and release of key inflammatory mediators. patsnap.compatsnap.com It has been shown to inhibit the release of cytokines, leukotrienes, and Tumor Necrosis Factor-alpha (TNF-α). nih.govmedicaldialogues.in By suppressing these pro-inflammatory substances, Acebrophylline helps to reduce the inflammatory response within the airways, a critical factor in the chronicity of respiratory diseases. ciplamed.comnih.govmedicaldialogues.in Pro-inflammatory cytokines like TNF-α, Interleukin-1 (IL-1), and Interleukin-6 (IL-6) are known to be key drivers of the immune response and inflammation. abcam.comdiva-portal.org

Acebrophylline selectively inhibits the enzymes phosphatidylcholine and phospholipase A. nih.govmedicaldialogues.in This inhibition is significant because these enzymes are involved in the synthesis of potent pro-inflammatory mediators, including leukotrienes. ciplamed.comnih.govresearchgate.net By reducing the availability of substrates for these inflammatory pathways, Acebrophylline curtails the production of substances that contribute to airway inflammation and obstruction. ciplamed.comresearchgate.net Specifically, it can divert phosphatidylcholine towards the synthesis of pulmonary surfactant, thereby reducing its availability for creating inflammatory mediators. nih.govresearchgate.netmonaldi-archives.org

Impact on Airway Physiological Functions

The molecular actions of Acebrophylline translate into tangible benefits for airway function. Its bronchodilatory effect, achieved through PDE inhibition, directly addresses airflow limitation. patsnap.com Furthermore, the ambroxol (B1667023) component of Acebrophylline acts as a mucoregulator. ciplamed.comresearchgate.net It modifies the properties of mucus, reducing its viscosity and adhesiveness, which in turn enhances mucociliary clearance. nih.govresearchgate.net This improved clearance of secretions from the airways helps to reduce obstruction and the frequency of exacerbations. nih.govresearchgate.net Clinical observations have shown that Acebrophylline can reduce the need for beta2-agonists and improve ventilatory function indices in patients with chronic bronchitis and asthma-like conditions. nih.govmonaldi-archives.org

Table 1: Mechanistic Summary of Acebrophylline

| Mechanism | Target | Consequence |

|---|---|---|

| Phosphodiesterase Inhibition | Phosphodiesterase (PDE) enzyme | Increased intracellular cAMP, leading to bronchodilation. patsnap.comnih.gov |

| Anti-Inflammatory Action | Cytokines, Leukotrienes, TNF-α | Reduced release of pro-inflammatory mediators. nih.govmedicaldialogues.in |

| Enzyme Inhibition | Phosphatidylcholine, Phospholipase A | Decreased synthesis of inflammatory substances. ciplamed.comnih.govmedicaldialogues.in |

| Antioxidant Effect | Reactive Oxygen Species | Reduction of oxidative damage in the lungs. patsnap.compatsnap.com |

| Mucoregulation | Mucus viscosity and ciliary motility | Improved clearance of airway secretions. nih.govresearchgate.net |

Bronchodilatory Activity

Acebrophylline's bronchodilatory action is primarily attributed to the theophylline-7-acetate (B8272037) component. keralamedicaljournal.com As a xanthine (B1682287) derivative, it functions by inhibiting phosphodiesterase enzymes within the bronchial smooth muscle cells. patsnap.comkeralamedicaljournal.comontosight.ai This inhibition leads to an increase in the intracellular levels of cyclic adenosine monophosphate (cAMP). patsnap.comontosight.ainih.gov Elevated cAMP levels promote the relaxation of the airway smooth muscles, resulting in the widening of the bronchi and bronchioles, which facilitates easier breathing. patsnap.comontosight.aisimsonpharma.com

The bronchodilatory effect of acebrophylline helps to alleviate bronchoconstriction, a common feature in respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). patsnap.comontosight.ai

Mucoregulatory and Mucokinetic Effects

The ambroxol component of acebrophylline plays a crucial role in stimulating the production and secretion of pulmonary surfactant. patsnap.compsu.edunih.gov Surfactant is a complex mixture of lipids and proteins that lines the alveoli, reducing surface tension and preventing their collapse. patsnap.com

Studies in rats have demonstrated that treatment with acebrophylline leads to a significant increase in the levels of total phospholipids (B1166683) and phosphatidylcholine in bronchoalveolar lavage fluid. psu.edu Research indicates that acebrophylline's effect on surfactant synthesis occurs at two levels. The ambroxol portion acts on phosphocholine-cytidyl-transferase, while theophylline-7 acetic acid likely influences choline-kinase. psu.edu This dual action results in a more potent stimulation of surfactant production compared to ambroxol alone. psu.edu

Acebrophylline effectively modifies the properties of bronchial mucus, making it less viscous and adhesive. nih.govresearchgate.net The ambroxol component alters the mucus structure by decreasing the viscosity of the "gel" phase and increasing the "sol" phase. keralamedicaljournal.comnih.gov This change in the rheological properties of mucus makes it easier to expectorate. patsnap.com

By stimulating the production of pulmonary surfactant, acebrophylline indirectly reduces the viscosity and adhesivity of bronchial secretions. psu.eduresearchgate.net The interaction between surfactant phospholipids and mucus helps to break down the fibrillary structure of the mucus, further aiding in its clearance. psu.edu In patients with chronic obstructive bronchitis, treatment with acebrophylline has been shown to significantly reduce the viscosity of expectorate. psu.edu

The combined effects of increased surfactant production and reduced mucus viscosity lead to a significant improvement in mucociliary clearance. patsnap.comnih.govresearchgate.net Mucociliary clearance is the primary defense mechanism of the lungs, responsible for removing inhaled particles and pathogens.

Ambroxol, a key component of acebrophylline, directly stimulates ciliary motility, enhancing the transport of mucus out of the airways. keralamedicaljournal.comnih.gov The increased surfactant levels also facilitate the movement of secretions, even in areas of the respiratory tract that lack cilia. researchgate.net Furthermore, the reduced adhesivity of mucus prevents it from sticking to the bronchial walls, allowing for more efficient removal. researchgate.net

Acebrophylline has a regulatory effect on the glands responsible for producing mucus. psu.edu Animal studies have shown that the ambroxol in acebrophylline can help to normalize the function of these glands. psu.eduijpsjournal.com It can lead to the regression of mucosal cysts to normal glandular structures and activate mucus production by the serous glands. psu.eduijpsjournal.com This results in the production of a "better quality" secretion that is easier to clear from the airways. psu.eduijpsjournal.com

Attenuation of Bronchial Hyper-responsiveness

Acebrophylline has been shown to reduce bronchial hyper-responsiveness, a key feature of asthma, where the airways are overly sensitive to various stimuli. nih.gov This effect is linked to the drug's anti-inflammatory properties. nih.gov

By inhibiting phospholipase A, acebrophylline can divert the metabolic pathway of phosphatidylcholine towards the synthesis of surfactant rather than inflammatory mediators like leukotrienes. psu.edunih.gov Leukotrienes are potent bronchoconstrictors and contribute to airway inflammation. psu.edu By reducing their formation, acebrophylline helps to decrease the inflammatory response in the airways and, consequently, reduce bronchial hyper-responsiveness. psu.edunih.gov This has been confirmed in vivo by the observed reduction in non-specific bronchial hyper-responsiveness in patients with stable bronchial asthma. nih.govresearchgate.net

Pharmacological Profile and Preclinical Investigations

In Vitro Studies on Enzyme Activity and Inflammatory Markers

In vitro investigations have provided significant insights into acebrophylline's molecular mechanisms, particularly its influence on enzyme activity and the production of inflammatory mediators. A key target of acebrophylline is the enzyme phospholipase A2. simsonpharma.comijpsjournal.comnih.gov By partially inhibiting this enzyme, acebrophylline can modulate the metabolic pathway of phosphatidylcholine. psu.edu This is significant because phosphatidylcholine is a common precursor for both pulmonary surfactant and pro-inflammatory mediators like leukotrienes. psu.eduijrc.in

Studies using cultured human type II pneumocytes have demonstrated that acebrophylline significantly reduces the production of leukotriene B4 (LTB4), thereby favoring the synthesis of surfactant constituents. ijpsjournal.compsu.edu This anti-inflammatory effect is further supported by findings that ambroxol (B1667023), a component of acebrophylline, can reduce the production of tumor necrosis factor (TNF), another key inflammatory mediator, in human mononuclear cells. psu.edu The inhibition of these inflammatory markers is a crucial aspect of acebrophylline's action, as it helps to reduce airway inflammation, a primary factor in the obstruction seen in chronic respiratory conditions. simsonpharma.comnih.gov

The compound's inhibitory action on phosphodiesterase (PDE) enzymes, particularly PDE III and PDE IV, leads to an increase in intracellular cyclic AMP (cAMP) levels. nih.govpatsnap.comslideshare.net This elevation in cAMP promotes the relaxation of bronchial smooth muscles, contributing to its bronchodilator effect. patsnap.com

Table 1: Effect of Acebrophylline on Inflammatory Markers and Enzyme Activity In Vitro

| Parameter | Effect of Acebrophylline | Implication | Source |

|---|---|---|---|

| Phospholipase A2 | Partial Inhibition | Reduces availability of precursor for leukotriene synthesis. | simsonpharma.comijpsjournal.compsu.edu |

| Leukotriene B4 (LTB4) | Significant Reduction | Decreases pro-inflammatory signaling. | ijpsjournal.compsu.edu |

| Tumor Necrosis Factor (TNF) | Reduction | Mitigates inflammatory response. | psu.edu |

| Phosphodiesterase (PDE) III & IV | Inhibition | Increases cAMP, leading to bronchodilation. | nih.govpatsnap.comslideshare.net |

Animal Models in Respiratory Disease Research

Animal models have been crucial for evaluating the in vivo effects of acebrophylline on various aspects of respiratory function and pathology.

Studies in rodents have demonstrated acebrophylline's ability to enhance the synthesis and release of pulmonary surfactant. monaldi-archives.orgpsu.edu In one study, rats treated with acebrophylline for five days showed a significant increase in total phospholipids (B1166683) and phosphatidylcholine in their bronchoalveolar lavage (BAL) fluid compared to a control group. psu.eduijpsjournal.com An increase in the surfactant phospholipid matrix was observed as early as two hours after the last dose, with a more pronounced rise approximately 18 hours later. psu.edu

Further investigations using labeled phospholipid precursors in rats have shown that acebrophylline significantly increases the uptake of both 14C-choline and 32P-phosphate into phosphatidylcholine. psu.edu This suggests that acebrophylline acts on at least two points in the surfactant synthesis pathway. psu.eduzuventus.co.in The ambroxol component is thought to act on phosphocholine-cytidyl-transferase, while theophylline-7-acetic acid likely influences choline-kinase. psu.eduzuventus.co.in Cultured type II pneumocytes from rabbits also showed a distinct increase in surfactant synthesis when exposed to acebrophylline. psu.edu

Table 2: Effect of Acebrophylline on Pulmonary Surfactant Components in Rats

| Component | Treated Group (mcg/mL) | Control Group (mcg/mL) | Observation Time | Source |

|---|---|---|---|---|

| Surfactant Phospholipid Matrix | 161 ± 11 | 139 ± 3.6 | Approx. 18 hours after last dose | psu.eduijpsjournal.com |

Acebrophylline exhibits a dual action on pathological mucus secretions. monaldi-archives.orgresearchgate.net Animal studies have shown that the ambroxol component can help restore the normal viscosity of bronchial secretions. psu.edu This is achieved not by acting directly on already secreted mucus, but by regulating and balancing secretions at the glandular level. psu.edu Treatment with acebrophylline can lead to the regression of mucosal cysts and the activation of serous glands, promoting the production of higher-quality, less viscous mucus. ijpsjournal.compsu.edu

The stimulation of alveolar surfactant production also indirectly reduces the viscosity of bronchial secretions. ijpsjournal.com This is due to the physicochemical interaction between mucus and phospholipids, which is important for the formation of the gel-like structure of mucus. ijpsjournal.com In studies on rabbits and mice, acebrophylline was found to be more potent in stimulating mucus secretion than ambroxol alone. ijpsjournal.com

The anti-inflammatory properties of acebrophylline have been confirmed in animal models. monaldi-archives.orgpsu.edu As previously mentioned, by inhibiting phospholipase A, acebrophylline limits the production of leukotrienes in the bronchi. psu.edu This was demonstrated in vivo in rats, where pretreatment with acebrophylline led to a reduction in leukotrienes LTC4 and LTB4 in bronchial lavage fluid, with a particularly significant decrease in LTB4 compared to controls. ijpsjournal.compsu.edu

This reduction in inflammatory mediators helps to decrease bronchial edema, a key contributor to airway obstruction. psu.edu In dogs, ambroxol has been shown to reduce airway hyperresponsiveness induced by ozone, further highlighting the anti-inflammatory potential of acebrophylline. psu.edu

Clinical Efficacy and Therapeutic Applications

Efficacy in Primary Obstructive Airway Diseases

Acebrophylline has demonstrated therapeutic benefits in the management of chronic obstructive pulmonary disease (COPD), bronchial asthma, and bronchitis by addressing the underlying pathophysiology of these conditions, such as bronchoconstriction, inflammation, and excessive mucus production. ijirt.orgijciar.comsterisonline.com

Management of Chronic Obstructive Pulmonary Disease (COPD)

Acebrophylline serves as an effective agent in the management of COPD by improving lung function and reducing the frequency of exacerbations. ijciar.comafricanjournalofbiomedicalresearch.com Its mechanism of action involves relaxing the airway muscles, reducing inflammation, and modifying mucus secretion to improve clearance. simsonpharma.comnih.govijpsjournal.com

Clinical studies have shown that acebrophylline can lead to significant improvements in spirometric parameters, including Forced Expiratory Volume in 1 second (FEV1). nih.gov As an add-on therapy, particularly with long-acting muscarinic antagonists (LAMA), it has shown comparable clinical improvement in symptom scores and lung function to other methylxanthines like theophylline (B1681296), but with a better safety profile. nih.gov Research indicates that acebrophylline is more effective than theophylline in enhancing lung function and alleviating COPD symptoms. africanjournalofbiomedicalresearch.com

The compound's efficacy is attributed to its dual components: theophylline-7-acetate (B8272037) and ambroxol (B1667023). simsonpharma.com The ambroxol component stimulates the production of pulmonary surfactant, which reduces the viscosity and adhesivity of mucus, thereby improving mucociliary clearance. ijpsjournal.comnih.gov The theophylline-7-acetate component acts as a bronchodilator by inhibiting phosphodiesterase, which leads to the relaxation of bronchial muscles. simsonpharma.comnih.gov Furthermore, acebrophylline inhibits the synthesis of pro-inflammatory mediators like leukotrienes and TNF-alpha, reducing airway inflammation. simsonpharma.comnih.gov

A study comparing acebrophylline with a placebo in patients with moderate to severe COPD demonstrated a significant reduction in the frequency and severity of exacerbations. Another comparative study highlighted that patients treated with acebrophylline experienced faster improvement with fewer side effects compared to those treated with theophylline. africanjournalofbiomedicalresearch.com

Table 1: Comparative Efficacy of Acebrophylline in COPD

| Study | Comparison | Key Findings | Reference |

|---|---|---|---|

| Prospective Observational Study | Acebrophylline vs. Theophylline | Acebrophylline showed faster improvement and was more effective in enhancing lung function and alleviating symptoms. | africanjournalofbiomedicalresearch.com |

| Randomized Comparative Study | Acebrophylline vs. Sustained Release Theophylline (as add-on to Tiotropium) | Both drugs showed comparable improvement in symptoms and spirometric parameters. | nih.gov |

| Non-randomized, Interventional Study | N-acetylcysteine + Acebrophylline Combination | Significant improvement in FEV1 and Quality of Life (QoL) in moderate to severe COPD patients. | nih.govdovepress.com |

Therapeutic Role in Bronchial Asthma

In the context of bronchial asthma, acebrophylline is utilized for its bronchodilator and anti-inflammatory properties. patsnap.comijirt.org It helps in relaxing the airway muscles, reducing mucus production, and controlling inflammation, which are key components in asthma management. zeelabpharmacy.com

As an add-on therapy to inhaled corticosteroids (ICS), acebrophylline has been evaluated for its potential to improve asthma control. njppp.comnjppp.com It works by inhibiting phosphodiesterase to increase cAMP levels, leading to bronchial muscle relaxation, and by enhancing mucociliary clearance. njppp.com Additionally, its anti-inflammatory action, through the inhibition of mediators like leukotrienes, helps in reducing bronchial hyper-responsiveness, a characteristic feature of asthma. nih.gov

Clinical research has demonstrated that acebrophylline can reduce the frequency of bronchial obstruction episodes and the need for rescue medications like β2-agonists. nih.govmonaldi-archives.org It also contributes to the improvement of ventilatory function. nih.govmonaldi-archives.org

However, comparative studies have yielded mixed results. One study comparing acebrophylline with montelukast (B128269) as an add-on therapy to ICS in patients with mild-to-moderate persistent asthma found that montelukast was more efficacious in improving pulmonary function test (PFT) parameters. njppp.comnjppp.com Both treatments, however, significantly improved the Asthma Control Questionnaire (ACQ) scores, indicating a better quality of life by decreasing nocturnal symptoms and the need for rescue medications. njppp.comnjppp.com Another study found acebrophylline to be superior to theophylline in improving PEFR and FEV1 in patients with mild persistent asthma. researchgate.net

Table 2: Efficacy of Acebrophylline as Add-on Therapy in Asthma

| Study | Comparison | Key Findings | Reference |

|---|---|---|---|

| Comparative Study | Montelukast vs. Acebrophylline (with ICS) | Montelukast showed better improvement in PFT parameters. Both improved quality of life. | njppp.comnjppp.com |

| Randomized, Open, Parallel Study | Theophylline vs. Acebrophylline | Acebrophylline was superior in improving PEFR, FEV1, cough, and sputum quantity. | researchgate.net |

| Non-randomized, Interventional Study | N-acetylcysteine + Acebrophylline Combination | Significant improvement in FEV1 in moderate to severe asthma patients. | nih.govdovepress.com |

Application in Acute and Chronic Bronchitis

Acebrophylline is therapeutically effective in patients with both acute and chronic bronchitis. nih.govmonaldi-archives.org Its efficacy stems from its ability to regulate mucus and reduce inflammation in the airways. psu.edu The drug facilitates the biosynthesis of pulmonary surfactant and reduces the viscosity and adhesiveness of mucus, which significantly improves ciliary clearance. nih.govpsu.edu

In patients with chronic obstructive bronchitis, treatment with acebrophylline for 10-20 days has been shown to cause a significant reduction in the viscosity of expectorate. psu.edu By acting on both the production and transport of respiratory secretions, it helps to avoid the accumulation of fluid mucus. researchgate.net

In a double-blind study involving patients with acute or asthma-like bronchitis, or flare-ups of chronic forms, acebrophylline was compared to ambroxol. psu.edu After 20 days, both groups showed a significant decrease in the amount of sputum, with a more pronounced reduction in viscosity in the acebrophylline group. psu.edu Notably, acebrophylline also led to a significant increase in FEV1 (by about 16%), which was superior to ambroxol, indicating improved respiratory function. psu.edu This improvement is attributed to its potent stimulation of pulmonary surfactant production and effective mucoregulation, leading to more pervious airways. psu.edu

Efficacy in Specific Respiratory Conditions

Beyond the primary obstructive airway diseases, acebrophylline has shown utility in more specific respiratory conditions that share similar pathological features.

Asthma-like Bronchitis

Acebrophylline has been found to be therapeutically effective in patients with asthma-like bronchitis. nih.gov This condition is characterized by bronchial hyper-responsiveness, which is often a result of underlying inflammation. psu.edu The anti-inflammatory and mucoregulatory actions of acebrophylline make it a useful therapeutic option. psu.edu

By reducing aspecific bronchial hyper-responsiveness, acebrophylline can help manage the primary pathophysiological element of asthma-like bronchitis. psu.edu Clinical trials have demonstrated its effectiveness in reducing the frequency of bronchial obstruction episodes and the need for β2-agonist rescue medication, while also improving ventilatory function indexes. nih.govmonaldi-archives.org In a comparative study against ambroxol, acebrophylline was more effective at improving respiratory function measures, which is linked to its ability to reduce the hyper-responsive and inflammatory state more significantly. psu.edu

Laryngopharyngeal Reflux (LPR) with Respiratory Symptoms

There is emerging evidence suggesting the potential application of acebrophylline in managing respiratory symptoms associated with Laryngopharyngeal Reflux (LPR). The rationale for its use is based on its anti-inflammatory and mucoregulatory properties. scite.ai It is hypothesized that acebrophylline could help resolve the inflammatory response and improve mucociliary clearance of the laryngeal airway mucosa in LPR patients. scite.ai This may lead to a more rapid and effective resolution of LPR-related symptoms, particularly the sensation of "sputum-plugging". scite.ai

Comparative Clinical Trials with Established Respiratory Medications

Acebrophylline Versus Ambroxol

Acebrophylline, a chemical entity combining ambroxol with theophylline-7-acetate, has demonstrated advantages over ambroxol alone in clinical settings. The carrier role of theophylline-7-acetate leads to higher plasma concentrations of ambroxol, which in turn stimulates the production of pulmonary surfactant more rapidly and intensely. ijpsjournal.comijpsjournal.com This enhanced surfactant production, coupled with a reduction in mucus viscosity and adhesivity, results in significantly improved ciliary clearance. ijpsjournal.comijpsjournal.com

In a controlled study comparing acebrophylline (200 mg twice daily) with ambroxol (30 mg three times daily) in patients with chronic obstructive pulmonary disease (COPD), both treatments reduced clinical symptoms. However, acebrophylline led to a significant 16% greater improvement in Forced Expiratory Volume in one second (FEV1) compared to ambroxol. ijpsjournal.com Furthermore, sputum viscosity was significantly decreased in the acebrophylline-treated group. ijpsjournal.com These findings suggest that acebrophylline's formulation contributes to superior clinical outcomes in respiratory function compared to ambroxol alone. ijpsjournal.com

Acebrophylline Versus Leukotriene Receptor Antagonists (e.g., Montelukast)

The comparative efficacy of acebrophylline and leukotriene receptor antagonists like montelukast has been explored, particularly as add-on therapy for asthma. scite.ainjppp.com Montelukast functions by blocking the action of leukotrienes, which are inflammatory substances in the airways. sterisonline.comsterisonline.com Acebrophylline, in contrast, possesses both bronchodilator and mucolytic properties. sterisonline.comsterisonline.com

A study involving 100 bronchial asthma patients compared the efficacy of oral montelukast (10 mg once daily) versus oral acebrophylline (200 mg once daily) as add-on therapy to inhaled corticosteroids (ICS). njppp.com After 12 weeks, the montelukast group showed a statistically significant improvement in mean pulmonary function test (PFT) parameters (P < 0.001), whereas the acebrophylline group did not show a similar significant improvement (P = 0.253). njppp.com Montelukast was found to be more effective than acebrophylline in improving PFT parameters at both 6 and 12 weeks. njppp.com However, both treatments led to a significant improvement in the Asthma Control Questionnaire (ACQ) score, indicating a better quality of life by reducing nocturnal symptoms and the need for rescue medication, with no statistically significant difference between the two groups in this regard. njppp.com

Another prospective study comparing formoterol (B127741), montelukast, and acebrophylline as add-on therapies to ICS in asthma patients found that all three combinations demonstrated similar efficacy in improving FEV1, Peak Expiratory Flow Rate (PEFR), and quality of life after 4 weeks. nih.gov

Table 1: Comparison of Acebrophylline and Montelukast as Add-on Therapy in Asthma

| Feature | Acebrophylline | Montelukast | Reference |

|---|---|---|---|

| Mechanism of Action | Bronchodilator and mucolytic | Leukotriene receptor antagonist | sterisonline.comsterisonline.com |

| Efficacy (PFTs) | Less significant improvement in PFTs as add-on to ICS | Significant improvement in PFTs as add-on to ICS | njppp.com |

| Quality of Life (ACQ Score) | Significant improvement | Significant improvement | njppp.com |

| Symptom Control | Improved quality of life and reduced need for rescue medication | Improved quality of life and reduced need for rescue medication | njppp.comnih.gov |

Acebrophylline Versus Long-Acting Beta2-Agonists (e.g., Formoterol)

When compared to long-acting beta2-agonists (LABAs) such as formoterol, acebrophylline presents a different therapeutic profile. Formoterol is a potent bronchodilator with a rapid onset and long duration of action. nih.gov

A prospective study evaluated the efficacy of formoterol, montelukast, and acebrophylline as add-on therapies to inhaled corticosteroids for asthma. The results indicated that all three drug combinations showed similar efficacy in terms of improving lung function (FEV1 and PEFR) and quality of life over a 4-week period. nih.gov However, the study noted that formoterol appeared to provide better symptom control, which was attributed to its longer duration of action compared to acebrophylline and montelukast. nih.gov

In the management of COPD, formoterol has been shown to be superior to theophylline (a related methylxanthine) in improving lung function and is generally better tolerated. nih.gov Given that acebrophylline is a derivative of theophylline, this provides some context for its comparative positioning.

Research on Combination Therapies

Acebrophylline in Fixed-Dose Combinations (e.g., with Montelukast, Acetylcysteine)

Fixed-dose combinations (FDCs) involving acebrophylline aim to provide synergistic effects for the management of respiratory diseases.

Acebrophylline and Montelukast: This combination brings together the mucolytic and bronchodilatory effects of acebrophylline with the anti-inflammatory action of montelukast. zeelabpharmacy.comsterisonline.com The FDC is intended for the long-term management of conditions like asthma and COPD, aiming to improve lung function, reduce inflammation and mucus, and prevent exacerbations. zeelabpharmacy.comsterisonline.com An expert panel has suggested that this combination could be beneficial for patients whose asthma is not controlled with ICS and LABAs, particularly those with severe obstruction, asthma-COPD overlap, or a history of smoking. researchgate.net However, they also highlighted the need for more clinical studies to validate the efficacy and safety of this specific combination. researchgate.net

Table 2: Overview of Acebrophylline Fixed-Dose Combinations

| Combination | Components' Actions | Therapeutic Goal | Reference |

|---|---|---|---|

| Acebrophylline + Montelukast | Mucolytic/Bronchodilator + Anti-inflammatory | Long-term management of asthma and COPD, improved lung function, reduced inflammation and exacerbations. | zeelabpharmacy.comsterisonline.comresearchgate.net |

| Acebrophylline + Acetylcysteine | Mucolytic/Bronchodilator + Mucolytic | Management of COPD, reduced mucus viscosity, eased bronchial inflammation, improved lung function. | 1mg.comsterispharma.comsterisonline.com |

Adjunctive Therapy with Long-Acting Muscarinic Antagonists (LAMA)

Acebrophylline is utilized as an add-on therapy to long-acting muscarinic antagonists (LAMAs), such as tiotropium, in the management of stable COPD. ijpsjournal.comnih.gov LAMAs are a cornerstone of bronchodilator therapy in COPD. nih.gov Studies have shown that both acebrophylline and sustained-release theophylline are effective as add-on therapies to LAMA in improving symptoms and spirometric parameters in patients with moderate COPD. nih.gov This approach aligns with treatment guidelines that recommend add-on therapy for patients with a history of frequent or severe exacerbations. nih.gov The combination of acebrophylline with LAMA is considered a rational approach in the management of COPD. nih.gov

Pharmacokinetic Research and Disposition

Absorption and Systemic Distribution Dynamics

Acebrophylline is administered orally, after which it is well-absorbed through the gastrointestinal tract. minovalife.com Upon administration, the compound dissociates into its two active components: ambroxol (B1667023) and theophylline-7-acetic acid. ijpsjournal.comijpsjournal.comdmpharma.co.inkeralamedicaljournal.com These components are released in the stomach and subsequently absorbed from the intestine. ijpsjournal.comijpsjournal.comdmpharma.co.inkeralamedicaljournal.com

The absorption dynamics of the two components differ slightly. Peak plasma concentration for theophylline-7-acetic acid is typically observed within one hour of administration. dmpharma.co.inkeralamedicaljournal.commedicaldialogues.in Ambroxol reaches its peak plasma concentration within two hours. dmpharma.co.inkeralamedicaljournal.commedicaldialogues.in Following absorption, acebrophylline is widely distributed throughout the body's tissues. minovalife.com The plasma half-life of acebrophylline has been reported to range from 4 to 9 hours after oral administration. dmpharma.co.inkeralamedicaljournal.commedicaldialogues.in

| Pharmacokinetic Parameter | Component | Value | Reference |

|---|---|---|---|

| Peak Plasma Time (Tmax) | Theophylline-7-acetic acid | ~1 hour | dmpharma.co.in, keralamedicaljournal.com |

| Ambroxol | ~2 hours | dmpharma.co.in, keralamedicaljournal.com | |

| Plasma Half-life (t½) | Acebrophylline | 4 - 9 hours | medicaldialogues.in, dmpharma.co.in, keralamedicaljournal.com |

Biotransformation Processes and Elimination Pathways

The biotransformation of acebrophylline primarily occurs in the liver. minovalife.comdmpharma.co.inkeralamedicaljournal.commedicaldialogues.in The metabolism involves the extensive breakdown of its components. The theophylline (B1681296) moiety, in particular, is metabolized via the cytochrome P450 (CYP) enzyme system, specifically CYP1A2. wikipedia.org This hepatic metabolism can become saturated even within the therapeutic range, meaning small increases in the amount of the drug can lead to disproportionately large increases in serum concentration. wikipedia.org The resulting metabolites are then eliminated from the body. The primary route of excretion for acebrophylline and its metabolites is renal, with the majority being eliminated through the urine. minovalife.comdmpharma.co.inmedicaldialogues.in Traces of the compound can also be found in the feces. minovalife.com

Pharmacokinetic Interaction Studies

The potential for pharmacokinetic interactions between acebrophylline and other drugs used in respiratory conditions has been a subject of research. A study involving the co-administration of acebrophylline (ABP), levocetirizine (B1674955) (LCZ), and pranlukast (B1678047) (PRN) in Sprague-Dawley rats was conducted to evaluate such interactions. nih.govresearchgate.net The combination of these three drugs is sometimes used to manage conditions like allergic rhinitis and asthma. nih.govresearchgate.net The results of this preclinical study indicated a significant change in the pharmacokinetic parameters of pranlukast when it was administered in combination with acebrophylline and levocetirizine. nih.govlarvol.com

| Co-administered Drugs | Study Population | Observed Interaction | Reference |

|---|---|---|---|

| Acebrophylline, Levocetirizine, Pranlukast | Sprague-Dawley rats | Significant change in pharmacokinetic parameters for Pranlukast. | nih.gov |

The metabolism of acebrophylline, particularly its theophylline component, relies on cytochrome P450 enzymes. wikipedia.org Consequently, substances that modulate these enzymes can alter the drug's plasma concentration and effectiveness. medicaldialogues.in

Enzyme Inhibitors : Co-administration with drugs that inhibit CYP enzymes can increase the plasma concentration of acebrophylline. medicaldialogues.inpatsnap.com Examples of such inhibitors include cimetidine, erythromycin, quinolones, and lincomycin. medicaldialogues.in Increased plasma levels may heighten the risk of toxicity. patsnap.com

Enzyme Inducers : Conversely, substances that induce CYP enzymes can decrease the plasma concentration of acebrophylline, potentially reducing its efficacy. medicaldialogues.inpatsnap.com Barbiturates, such as phenytoin, are known to have this effect. medicaldialogues.in The herbal supplement St. John's Wort can also induce liver enzymes that metabolize acebrophylline, potentially diminishing its effectiveness. patsnap.com

Pharmacokinetics of Advanced Pharmaceutical Formulations

To improve patient compliance and provide more stable therapeutic levels, sustained-release (SR) formulations of acebrophylline have been developed. wisdomlib.orgijpsr.com These formulations are designed for once-daily administration, in contrast to the twice-daily regimen of immediate-release capsules. ijpsr.com

| Formulation Type | Key Feature | Pharmacokinetic Profile | Reference |

|---|---|---|---|

| Immediate-Release | Conventional capsule | Reaches peak concentration of components within 1-2 hours. | dmpharma.co.in, keralamedicaljournal.com |

| Sustained-Release | Double-layered matrix tablet | Provides prolonged drug release over 24 hours with comparable overall exposure (AUC) to twice-daily immediate-release capsules. | koreascience.kr, ijpsr.com, jchps.com |

Pulsatile-Release Delivery Systems

Pulsatile-release delivery systems for acebrophylline are designed to release the drug after a predetermined lag time, in a burst-like manner. This approach, known as chronotherapy, aims to align drug availability with the body's circadian rhythms, which can be particularly relevant for conditions with nocturnal symptoms, such as bronchial asthma. ijpsr.comresearchgate.net Research in this area has focused on developing oral dosage forms that remain intact for a specific period in the gastrointestinal tract before rapidly releasing the active compound. ijpsr.com

The primary goal is to deliver the drug when it is most needed, which may improve therapeutic outcomes. innovareacademics.in The technology often involves creating a core tablet containing acebrophylline and then applying a functional coating or layer that erodes or swells at a predictable rate, thereby controlling the onset of drug release. ijpsr.comijpsr.com

Detailed Research Findings

Studies have explored various formulation strategies to achieve a programmable lag phase followed by rapid drug release. One common technique is the development of press-coated tablets (PCTs). innovareacademics.in In this method, an immediate-release core tablet containing acebrophylline is surrounded by an outer layer of a barrier polymer. researchgate.netinnovareacademics.in The composition and thickness of this outer layer are critical determinants of the lag time. innovareacademics.in

One line of research focused on using hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) in the compression coating. researchgate.netinnovareacademics.in The release profile of these tablets is characterized by a distinct lag time, which is dependent on the amount of HPMC used in the coating, followed by a burst release. innovareacademics.in The rapid release after the lag phase is facilitated by incorporating a superdisintegrant, such as Sodium Starch Glycolate (SSG), into the core tablet. innovareacademics.in

A 3² factorial design was employed in one study to optimize the formulation, considering the concentration of HPMC K4M and SSG as independent variables. The optimized formulation (F6) demonstrated a lag time of 6 hours, followed by a 94% release of acebrophylline. innovareacademics.in The in-vitro dissolution studies for these formulations were typically conducted in 0.1N HCl for the initial period, followed by a higher pH buffer (like pH 7.4) to simulate the transit from the stomach to the intestine. ijpsr.cominnovareacademics.in

Another approach involves creating pulsatile release tablets with swelling and erodible layers. ijpsr.comijpsr.com These systems may use superdisintegrants like Croscarmellose sodium and Crospovidone in the core to ensure a rapid pulse of drug release. ijpsr.comijpsr.com The lag time is controlled by an outer coating of an extended-release polymer, such as HPMC E 50. ijpsr.com The principle relies on the slow erosion or swelling of the outer layer to delay water penetration to the core. ijpsr.com Once the core is exposed, the superdisintegrants cause rapid tablet breakup and drug dissolution. ijpsr.comijpsr.com

The tables below summarize findings from formulation studies on acebrophylline pulsatile-release tablets.

Table 1: Composition and Characteristics of an Optimized Compression-Coated Tablet This table presents data from an optimized batch (F6) of a compression-coated acebrophylline tablet designed for pulsatile release. innovareacademics.in

| Parameter | Composition / Finding |

|---|---|

| Core Tablet Superdisintegrant | Sodium Starch Glycolate (SSG) 2.5% |

| Outer Coating Polymer | Hydroxypropyl Methylcellulose (HPMC) K4M 40% |

| Resulting Lag Time | 6 hours |

| Cumulative Drug Release | 94% (post-lag time) |

Table 2: Components Used in Swellable and Erodible Layer Formulations This table details the types of excipients investigated for developing pulsatile-release tablets of acebrophylline based on the swelling/erosion principle. ijpsr.comijpsr.com

| Component Function | Chemical Name / Polymer Used |

|---|---|

| Core Tablet Disintegrant (for rapid pulse) | Croscarmellose sodium, Crospovidone |

| Erodible Coating (for lag time) | Hydroxypropyl Methylcellulose (HPMC) E 50 |

These formulation strategies demonstrate the potential to control the release kinetics of acebrophylline, providing a basis for chronopharmaceutical therapies. innovareacademics.in The underlying mechanism for the lag time in HPMC-based systems is the slow hydration and gelling of the polymer layer, which forms a barrier to water ingress. innovareacademics.in After this barrier erodes or is sufficiently hydrated, the internal core is exposed to the dissolution medium, leading to rapid disintegration and drug release. ijpsr.cominnovareacademics.in

Safety Profile and Tolerability Assessment

Characterization of Adverse Event Spectrum and Incidence

Acebrophylline is generally considered to have a favorable safety profile. The most commonly reported adverse effects are mild and transient, often related to the gastrointestinal system. psu.edu These can include abdominal discomfort, nausea, vomiting, diarrhea, and heartburn. patsnap.commedicaldialogues.inmedindia.net

Other less common side effects that have been documented include:

Central Nervous System: Headache, dizziness, drowsiness, and restlessness. patsnap.commedindia.nettruemeds.in

Dermatological: Skin rash and itching. medicaldialogues.inmedindia.net

Cardiovascular: Changes in blood pressure and increased heart rate (tachycardia) have been noted, though they are considered less frequent compared to older xanthine (B1682287) derivatives. patsnap.comnih.gov

Other: Fever with chills and an elevated white blood cell count have also been reported. medindia.net

In a post-marketing surveillance study involving over 4,000 children, adverse reactions were reported in only 6.5% of cases. psu.edu These were generally mild, and treatment discontinuation was only necessary in 0.7% of the children. psu.edu Another study noted mild gastric irritation in 12% of patients treated with acebrophylline. nih.gov A separate study reported a much lower incidence of gastrointestinal upset at 2.6%. nih.gov

Comparative Safety Evaluations

Comparison of Cardiovascular System Profile

Multiple studies indicate that acebrophylline has a more favorable cardiovascular safety profile compared to theophylline (B1681296). In a comparative study, cardiovascular side effects such as palpitations were observed in the theophylline group but not in the acebrophylline or doxofylline (B1670904) groups. jemds.comjemds.com Another study comparing acebrophylline with sustained-release (SR) theophylline found that cardiovascular-related complaints like chest pain (5%), palpitations (25%), tremor (25%), and tachycardia (35%) were present in the theophylline group but absent in the acebrophylline group. nih.govresearchgate.net This improved cardiac safety is suggested to be due to the ambroxol (B1667023) component of acebrophylline attaining a higher concentration in the blood than its xanthine derivative, which is associated with cardiovascular side effects. jemds.comnih.govijpsjournal.com

When compared to doxofylline, another xanthine derivative, acebrophylline also demonstrates a good cardiovascular safety profile. One study found no cardiovascular side effects in either the doxofylline or acebrophylline groups, in contrast to the theophylline group. jemds.comjemds.com Doxofylline itself is considered to have a better safety profile than older theophylline-based medications due to its more selective action on bronchial muscles, which results in less stimulation of the heart. sterisonline.comsterisonline.com

Comparison of Central Nervous System Profile

Acebrophylline generally exhibits a better central nervous system (CNS) safety profile than theophylline. worldwidejournals.com In a comparative study, CNS side effects like dizziness and headache were reported in patients receiving acebrophylline, while they were absent in the SR theophylline group; however, the theophylline group did experience insomnia and sleep disorders. nih.govjcdr.net Another study noted that headache was a rare side effect in the acebrophylline group compared to doxofylline and theophylline groups. jemds.com The reduced occurrence of CNS side effects with acebrophylline may be attributed to the ambroxol component. nih.gov

Gastrointestinal Tolerability Comparisons

Gastrointestinal side effects are among the most common adverse events associated with acebrophylline, though they are generally mild. psu.edu In a study comparing acebrophylline, doxofylline, and theophylline, gastrointestinal side effects were common in all three groups. jemds.comjemds.com Specifically, nausea was reported in 6.06% of patients in both the acebrophylline and doxofylline groups, and in 5.88% of the theophylline group. jemds.com

Another study comparing acebrophylline to formoterol (B127741) and montelukast (B128269) found that 12% of patients in the acebrophylline group reported mild gastric irritation, which was not seen in the other two groups. nih.govjcdr.net However, a different study reported a lower incidence of gastrointestinal upset with acebrophylline at 2.6%. nih.gov When compared to SR theophylline, one study reported epigastric tenderness and nausea in 15% of patients in the acebrophylline group. jcdr.net

Long-Term Safety Surveillance and Post-Marketing Data

Post-marketing surveillance data supports the safety profile of acebrophylline. A significant post-marketing survey involving over 4,000 children with acute bronchitis demonstrated good tolerability, with adverse reactions occurring in only 6.5% of participants. psu.edu The reported symptoms were generally mild and transient, and the need for treatment discontinuation was low (0.7%). psu.edu

A prospective, single-arm, post-marketing surveillance study assessing a combination of N-acetylcysteine and acebrophylline over 90 days reported no severe adverse events. nih.gov Only one subject reported weakness and a mild headache, and patient compliance was high, indicating good tolerability. nih.govresearchgate.net While some studies have been of short duration, the available long-term and post-marketing data suggest a favorable safety and tolerability profile for acebrophylline. nih.govstmjournals.com However, some researchers suggest that more studies with larger sample sizes and longer durations are needed to fully establish the long-term benefits and risks. nih.gov

Investigation of Hypersensitivity Reactions (e.g., Angioedema)

While generally well-tolerated, there have been rare instances of hypersensitivity reactions to acebrophylline, including angioedema. nih.gov Angioedema is characterized by deep dermal, subcutaneous, and/or mucous swelling that can be a serious adverse drug reaction. nih.govmsdmanuals.com

One case report detailed a 53-year-old woman who developed generalized urticarial lesions and swelling of the hands, feet, lips, and face, indicative of angioedema, six hours after taking acebrophylline. nih.govresearchgate.net The symptoms resolved after the drug was discontinued. nih.gov The causality was assessed as "probable" according to the Naranjo's causality assessment scale and the WHO causality assessment scale. nih.gov It is speculated that such hypersensitivity reactions could be an IgE-mediated type 1 allergic reaction. nih.gov

Although rare, the potential for serious allergic reactions like angioedema should be considered. truemeds.in In another study, one patient developed maculopapular rashes after starting acebrophylline, leading to discontinuation of the treatment. njppp.com

Advanced Research Methodologies and Analytical Approaches

Development and Validation of Bioanalytical Methods for Quantification in Biological Matrices

Accurate quantification of acebrophylline and its active moiety, ambroxol (B1667023), in biological matrices is fundamental for pharmacokinetic and bioequivalence studies. ijpsjournal.comkoreascience.kr High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the predominant techniques for this purpose. ijpsjournal.comkoreascience.krrsc.org These methods are developed and validated according to international guidelines to ensure specificity, accuracy, precision, and sensitivity. ijpsjournal.comijpsjournal.com

Several reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been established for the estimation of acebrophylline, often in combination with other drugs, in bulk and pharmaceutical formulations. ijpsjournal.comresearchgate.net For instance, a validated RP-HPLC method utilized a mobile phase of acetonitrile (B52724) and methanol (B129727) (80:20) with UV detection at 275 nm, demonstrating linearity in the concentration range of 10-50 µg/ml. ijpsjournal.com Another HPLC method for the hydrolyzed components of acebrophylline (ambroxol and acefylline) used a mobile phase of 25 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (pH 7.3) in a 3:7 v/v ratio, with UV detection at 257 nm. ijarw.com The retention times for acefylline (B349644) and ambroxol were 3.05 and 8.59 minutes, respectively. ijarw.com

For quantification in human plasma, a highly sensitive and specific LC-MS/MS method has been developed for ambroxol. koreascience.kr In one such method, after protein precipitation from plasma samples, ambroxol and an internal standard (domperidone) were separated on a C18 column. koreascience.kr The isocratic mobile phase consisted of 10 mM ammonium acetate and methanol (10:90, v/v). koreascience.kr Detection was achieved using a tandem mass spectrometer in positive ion mode, monitoring specific mass-to-charge ratio (m/z) transitions. koreascience.krresearchgate.net This method demonstrated good linearity within a range of 5-1000 ng/mL, with a lower limit of quantification (LLOQ) of 5 ng/mL. koreascience.kr The validation of these methods ensures that the data generated from biological samples are reliable for clinical and regulatory decisions. ijpsjournal.comkoreascience.kr

Interactive Table: Validation Parameters of Bioanalytical Methods for Acebrophylline and its Moiety Ambroxol

| Method | Matrix | Analyte | Linearity Range | Retention Time (min) | Precision (% RSD) | Accuracy (%) | Source |

|---|---|---|---|---|---|---|---|

| RP-HPLC-UV | Bulk/Formulation | Acebrophylline | 10-50 µg/ml | N/A | <2% | N/A | ijpsjournal.com |

| HPLC-UV | Bulk/Formulation | Acefylline | N/A | 3.05 | Within limits | Within limits | ijarw.com |

| HPLC-UV | Bulk/Formulation | Ambroxol | N/A | 8.59 | Within limits | Within limits | ijarw.com |

| LC-MS/MS | Human Plasma | Ambroxol | 5-1000 ng/mL | 1.30 | 3.56-13.74% | 87.08-103.82% | koreascience.kr |

| RP-HPLC-PDA | Tablets | Acebrophylline | 100-600 ppm | 2.68 | 0.1% | 98.71% | researchgate.net |

Novel Detection and Quantification Technologies

Beyond traditional chromatographic techniques, research is exploring innovative and highly sensitive methods for detecting and quantifying acebrophylline.

A novel and eco-friendly approach for acebrophylline detection involves the use of carbon quantum dots (CQDs) as fluorescent sensors. nih.govdntb.gov.ua CQDs are nanomaterials with robust and tunable emission characteristics. nih.gov A recent study detailed the use of CQDs, approximately 3 nm in size and derived from walnut shell biomass, as a fluorescent probe for acebrophylline. nih.govpatsnap.com

The detection mechanism is based on the static quenching of the CQDs' fluorescence upon interaction with acebrophylline. nih.gov This interaction involves the formation of a ground-state complex between the CQDs (donor) and acebrophylline (acceptor), leading to non-radiative energy transfer. nih.govpatsnap.com This method demonstrated high selectivity and sensitivity for acebrophylline in a concentration range of 1-100 μM, with a very low detection limit of 0.142 nM. nih.gov The technique was successfully applied to detect acebrophylline in human urine samples, showing good recovery percentages ranging from 81% to 123%. nih.govresearcher.life This technology presents a cost-effective and environmentally friendly alternative for healthcare applications. nih.gov

Methodological Considerations in Clinical Trial Design for Efficacy and Safety Assessments

The evaluation of acebrophylline's efficacy and safety is conducted through rigorously designed clinical trials. researchgate.netnih.gov Methodological considerations are critical to ensure the validity and generalizability of the findings. Trials are often designed as randomized, controlled, and sometimes double-blinded studies to minimize bias. researchgate.netijpsjournal.comnjppp.com

Commonly, these trials compare acebrophylline to a placebo or another active drug, such as theophylline (B1681296) or ambroxol. nih.govafricanjournalofbiomedicalresearch.com For instance, a prospective, randomized, open-label study compared the efficacy and safety of acebrophylline with sustained-release theophylline as an add-on therapy in patients with moderate Chronic Obstructive Pulmonary Disease (COPD). nih.gov Another was a double-blinded study comparing acebrophylline to ambroxol in patients with acute or asthma-like bronchitis. psu.edu

The patient population is carefully selected based on inclusion and exclusion criteria, focusing on specific respiratory conditions like COPD, chronic bronchitis, or asthma. researchgate.netafricanjournalofbiomedicalresearch.compopline.org Efficacy endpoints are clearly defined and often include a combination of objective and subjective measures. nih.gov Objective parameters frequently involve spirometry measurements, such as Forced Expiratory Volume in 1 second (FEV1), Forced Vital Capacity (FVC), and Peak Expiratory Flow Rate (PEFR). ijpsjournal.comnjppp.comresearchgate.net Subjective assessments may include symptom scores (for cough, dyspnea), use of rescue medication, and quality of life evaluations using validated questionnaires like the COPD Assessment Test (CAT) or the Asthma Control Test (ACT). njppp.comresearchgate.net Safety and tolerability are assessed by monitoring and recording all adverse events throughout the study period. njppp.comnih.gov The duration of these trials can range from a short course of a few weeks to longer-term assessments over several months to evaluate sustained effects. popline.orgresearchgate.net

Rheological Characterization of Bronchial Mucus in Clinical Studies

A key mechanism of acebrophylline is its effect on mucus properties. ijpsjournal.comresearchgate.net Therefore, the rheological characterization of bronchial mucus is an important methodological consideration in clinical studies assessing its mucolytic and mucoregulatory activity. ijpsjournal.comnih.gov Rheology is the study of the flow and deformation of matter, and in this context, it involves measuring the physical properties of sputum, such as viscosity (resistance to flow) and elasticity or spinnability (ability to be drawn into a thread). popline.orgnih.gov

In a clinical study involving patients with chronic obstructive pulmonary disease, the effects of a 14-day treatment with acebrophylline on mucus rheological characteristics were evaluated. popline.orgnih.gov Sputum samples were collected before and after the treatment period, and their viscosity and spinnability were measured. popline.org The study reported a significant reduction in expectorate viscosity. psu.edu For example, in patients with chronic bronchitis, treatment has been shown to reduce expectorate viscosity by between 53% and 78% from baseline. psu.edu This improvement in mucus properties, making it more fluid and less adhesive, is believed to contribute to enhanced mucociliary clearance and easier expectoration, which are key therapeutic goals in obstructive airway diseases. ijpsjournal.compsu.eduresearchgate.net These rheological measurements provide direct, objective evidence of the drug's effect on the pathophysiological characteristics of bronchial secretions. nih.gov

Emerging Research Areas and Future Directions in Acebrophylline Studies

Exploration of Unexplored Therapeutic Potentials and New Indications

Acebrophylline's established efficacy in managing chronic obstructive pulmonary disease (COPD) and asthma stems from its unique combination of bronchodilatory, anti-inflammatory, and mucoregulatory properties. dovepress.comnjppp.com These mechanisms of action, however, are not exclusive to respiratory ailments and suggest a broader therapeutic potential in other diseases characterized by inflammation and excessive mucus production.

Current research is beginning to probe these unexplored avenues. For instance, its anti-inflammatory and antioxidant effects could be beneficial in managing conditions like cystic fibrosis, where chronic inflammation and thick mucus secretions are hallmark features. dovepress.comsemanticscholar.org The combination of acebrophylline with N-acetylcysteine has already been investigated for its potential to improve lung function and quality of life in patients with moderate to severe COPD and asthma. nih.govresearchgate.net

Furthermore, the antioxidant properties of acebrophylline, which involve neutralizing free radicals and reducing oxidative stress, could be relevant in a wider range of inflammatory conditions beyond the lungs. dovepress.comresearchgate.net Future research may explore its utility in diseases with a significant inflammatory component, such as:

Interstitial Lung Diseases (ILDs): Investigating whether its anti-inflammatory and antifibrotic potential could slow disease progression.

Acute Respiratory Distress Syndrome (ARDS): Exploring its ability to mitigate the intense inflammatory response in the lungs.

Non-alcoholic Fatty Liver Disease (NAFLD): Assessing its potential to reduce liver inflammation and oxidative stress.

Cardiovascular Diseases: Investigating its antioxidant effects in models of atherosclerosis and other cardiovascular conditions.

The table below summarizes potential new indications for Acebrophylline based on its known mechanisms of action.

| Potential New Indication | Rationale for Exploration |

| Cystic Fibrosis | Mucolytic and anti-inflammatory properties could help manage thick mucus and chronic inflammation. dovepress.comsemanticscholar.org |

| Interstitial Lung Diseases | Potential to modulate inflammatory and fibrotic pathways in the lungs. |

| Acute Respiratory Distress Syndrome | Ability to counter the intense pulmonary inflammation characteristic of ARDS. |

| Non-alcoholic Fatty Liver Disease | Antioxidant and anti-inflammatory effects may combat liver inflammation. |

| Cardiovascular Diseases | Antioxidant properties could offer protective effects against oxidative stress-related vascular damage. |

Innovations in Drug Delivery Systems and Formulation Technologies

To enhance the therapeutic efficacy and patient compliance of Acebrophylline, researchers are actively exploring novel drug delivery systems and formulation technologies. nih.gov The focus is on developing formulations that can provide sustained and controlled release of the drug, thereby maintaining therapeutic concentrations over a longer period and reducing dosing frequency. nih.govamazonaws.comresearchgate.net

Recent advancements have centered on the development of:

Sustained-Release Matrix Tablets: These formulations utilize hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) to create a matrix that controls the release of Acebrophylline over an extended period, often up to 24 hours. amazonaws.commedpulse.in This approach aims to improve patient adherence and provide consistent therapeutic effects.

Sustained-Release Microspheres: This technology involves encapsulating Acebrophylline within biodegradable polymer microspheres. nih.govnih.gov Studies have shown that microspheres prepared using methods like ionic gelation can achieve a sustained drug release for up to 12 hours. nih.govnih.gov

Pulsatile Release Tablets: Designed for chronotherapy of conditions like nocturnal asthma, these tablets are formulated to release the drug after a specific lag time, coinciding with the period of greatest need. nih.gov

Looking ahead, more advanced drug delivery systems are being considered for Acebrophylline, including:

Nanoformulations: Nanoparticles, such as liposomes, could offer targeted delivery to the lungs, potentially increasing local drug concentration and reducing systemic side effects. consensus.appnih.gov

Dry Powder Inhalers (DPIs): The development of a DPI formulation for Acebrophylline would allow for direct delivery to the airways, offering a rapid onset of action and lower required doses compared to oral administration. ijciar.comnih.govnih.gov

The following table details some of the innovative formulation technologies being explored for Acebrophylline.

| Formulation Technology | Key Features and Advantages |

| Sustained-Release Matrix Tablets | Utilizes hydrophilic polymers to control drug release over 24 hours, improving patient compliance. amazonaws.commedpulse.in |

| Sustained-Release Microspheres | Encapsulates the drug in biodegradable polymers for release over 12 hours. nih.govnih.gov |

| Pulsatile Release Tablets | Designed for chronotherapy, releasing the drug after a predetermined lag time to address nocturnal symptoms. nih.gov |

| Nanoformulations (e.g., Liposomes) | Enables targeted drug delivery to the lungs, potentially enhancing efficacy and reducing systemic exposure. consensus.appnih.gov |

| Dry Powder Inhalers (DPIs) | Allows for direct inhalation into the airways for rapid action and lower dosage requirements. ijciar.comnih.govnih.gov |

Application of Pharmacogenomics and Personalized Medicine Approaches

The concept of personalized medicine, which involves tailoring medical treatment to the individual characteristics of each patient, is a significant area of future research for Acebrophylline. Pharmacogenomics, the study of how genes affect a person's response to drugs, is central to this approach. nih.gov

Acebrophylline is a chemical entity that combines ambroxol (B1667023) and theophylline-7-acetic acid. dovepress.comnjppp.com Upon administration, it is metabolized into these two components. njppp.com Therefore, the pharmacogenomics of both theophylline (B1681296) and ambroxol are relevant to understanding inter-individual variability in response to Acebrophylline.

Theophylline Metabolism and CYP1A2: Theophylline is primarily metabolized by the cytochrome P450 enzyme CYP1A2. cmajopen.ca Genetic polymorphisms in the CYP1A2 gene can lead to significant variations in theophylline clearance among individuals. cochrane.orgmonaldi-archives.org For instance, certain alleles have been associated with lower theophylline metabolism, which could increase the risk of toxicity. cochrane.org

Ambroxol Metabolism and CYP3A4: The metabolism of ambroxol is predominantly carried out by the CYP3A4 enzyme. nih.govmedpulse.innih.gov Genetic variations in the CYP3A4 gene could, therefore, influence the plasma concentrations of ambroxol, affecting its mucolytic and anti-inflammatory efficacy.

Future research in this area will likely focus on:

Identifying specific genetic markers that predict a patient's response to Acebrophylline.

Developing genetic tests that can help clinicians determine the optimal dose for individual patients, thereby maximizing efficacy and minimizing the risk of adverse effects.

This table highlights the key cytochrome P450 enzymes involved in the metabolism of Acebrophylline's components and the potential impact of their genetic variations.

| Component of Acebrophylline | Primary Metabolizing Enzyme | Potential Impact of Genetic Polymorphisms |

| Theophylline-7-acetic acid | Cytochrome P450 1A2 (CYP1A2) cmajopen.ca | Variations in the CYP1A2 gene can alter theophylline clearance, affecting both efficacy and toxicity. cochrane.orgmonaldi-archives.org |

| Ambroxol | Cytochrome P450 3A4 (CYP3A4) nih.govmedpulse.innih.gov | Genetic variants in the CYP3A4 gene may influence ambroxol plasma levels and its therapeutic effects. |

Real-World Evidence Generation and Large-Scale Epidemiological Studies

While randomized controlled trials (RCTs) are the gold standard for establishing drug efficacy, they are often conducted in highly controlled environments with strict inclusion and exclusion criteria. Real-world evidence (RWE), derived from the analysis of data from routine clinical practice, is increasingly recognized as a crucial complement to RCT data. researchgate.net RWE studies can provide valuable insights into the effectiveness, safety, and utilization of medications in broader and more diverse patient populations. nih.gov

For Acebrophylline, the generation of robust RWE is an important future direction. This will involve:

Large-Scale Observational Studies: Conducting prospective and retrospective cohort studies using electronic health records and claims databases to evaluate the long-term effectiveness and safety of Acebrophylline in real-world settings. These studies can assess outcomes such as exacerbation rates, hospitalizations, and quality of life in patients with COPD and asthma. nih.govresearchgate.net

Pragmatic Clinical Trials: Designing pragmatic trials that reflect routine clinical practice to a greater extent than traditional RCTs. researchgate.net These trials can provide more generalizable evidence on the comparative effectiveness of Acebrophylline against other standard therapies.

Patient Registries: Establishing patient registries to collect long-term data on individuals treated with Acebrophylline. This can help in understanding disease progression, treatment patterns, and long-term outcomes.

The table below outlines the different types of real-world evidence studies and their potential applications in Acebrophylline research.

| Type of Study | Description | Potential Application for Acebrophylline |

| Retrospective Cohort Studies | Analysis of existing data from electronic health records or claims databases. | To assess long-term effectiveness, adherence, and safety in large, diverse patient populations with COPD and asthma. |

| Prospective Cohort Studies | Following a group of individuals over time to observe the development of outcomes. | To evaluate the impact of Acebrophylline on disease progression and the incidence of comorbidities. |

| Pragmatic Clinical Trials | Randomized trials designed to reflect real-world clinical practice. researchgate.net | To compare the effectiveness of Acebrophylline with other standard treatments in a more generalizable patient population. |

| Patient Registries | An organized system for collecting uniform data on a specific group of patients. | To monitor long-term safety and effectiveness, and to identify patient subgroups that may benefit most from Acebrophylline. |

Pharmacoeconomic Analyses and Health Technology Assessment

In an era of increasing healthcare costs, demonstrating the economic value of a drug is as important as establishing its clinical efficacy. researchgate.net Pharmacoeconomic analyses evaluate the costs and consequences of pharmaceutical products and services, providing crucial information for healthcare decision-makers. semanticscholar.orgmedpulse.in Health Technology Assessment (HTA) is a broader multidisciplinary process that assesses the medical, economic, social, and ethical aspects of healthcare interventions.

To date, there is a scarcity of published pharmacoeconomic studies specifically focused on Acebrophylline. This represents a significant area for future research. Key types of analyses that are needed include:

Cost-Effectiveness Analysis (CEA): Comparing the costs and health outcomes (e.g., quality-adjusted life years, or QALYs, gained) of Acebrophylline with other treatments for COPD and asthma. dovepress.com

Cost-Utility Analysis (CUA): A specific type of CEA that measures outcomes in terms of patient preference or utility, often expressed as QALYs. dovepress.com

Budget Impact Analysis (BIA): Estimating the financial consequences of adopting and diffusing a new health technology, such as Acebrophylline, within a specific healthcare system.

Comparative cost-effectiveness studies of theophylline, a related compound, have been conducted, providing a framework for similar analyses of Acebrophylline. nih.govcmajopen.ca Such studies for Acebrophylline would be instrumental in informing reimbursement decisions and clinical guideline development.

The following table summarizes the key types of pharmacoeconomic analyses and their relevance to Acebrophylline.

| Type of Analysis | Objective | Relevance for Acebrophylline |

| Cost-Effectiveness Analysis (CEA) | To compare the costs and health outcomes of different interventions. dovepress.com | To determine if Acebrophylline provides good value for money compared to other COPD and asthma medications. |

| Cost-Utility Analysis (CUA) | To measure health outcomes in terms of patient preferences (e.g., QALYs). dovepress.com | To assess the impact of Acebrophylline on patients' quality of life in relation to its cost. |